molecular formula C14H17BO3 B131615 6-Butoxynaphthalene-2-boronic acid CAS No. 145369-28-4

6-Butoxynaphthalene-2-boronic acid

Cat. No. B131615
M. Wt: 244.1 g/mol
InChI Key: IKDHTYIAXFUCTR-UHFFFAOYSA-N
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Description

6-Butoxynaphthalene-2-boronic acid is a boronic acid derivative . Boronic acids have been widely studied in medicinal chemistry due to their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans .


Synthesis Analysis

Boronic acids can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology .


Molecular Structure Analysis

The molecular structure of 6-Butoxynaphthalene-2-boronic acid is C14H17BO3 . The unique chemical properties of boronic acids, such as their vacant p-orbital and molecular geometry, are important to consider when designing BA-containing materials .


Chemical Reactions Analysis

Boronic acids have been employed for a number of biomedical applications, for example, in sensors and drug delivery . They react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are important to consider when designing BA-containing materials . In aqueous solution, most polymers containing BA exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .

Scientific Research Applications

Decarboxylative Borylation

Li et al. (2017) explored a nickel-catalyzed process for replacing carboxylic acids with boronate esters, highlighting the utility of boronic acids in materials science, chemosensor development, and drug discovery. This methodology was applied to produce potent in vitro inhibitors, showcasing the significance of boronic acids in synthesizing complex molecules (Li et al., 2017).

Fluorescent Chemosensors

Huang et al. (2012) reported on boronic acid sensors for carbohydrates and bioactive substances, demonstrating the role of boronic acids in biological detection and diagnosis through fluorescence properties (Huang et al., 2012).

Kinetic Studies in Alkaline Solutions

Iwatsuki et al. (2007) provided evidence that boronic acid is reactive towards a diol moiety in alkaline solutions, correcting misconceptions in boron chemistry and impacting the design of effective boronic acid sensors (Iwatsuki et al., 2007).

Flame Retardancy in Epoxy Resin

Tie et al. (2016) investigated the synergistic effect of an aromatic boronic acid derivative with magnesium hydroxide on the flame retardancy of epoxy resin, showing improved thermal stability and flame retardant properties (Tie et al., 2016).

Biomedical Applications

Cambre and Sumerlin (2011) discussed the use of boronic acid-containing polymers in biomedical applications, such as treatment of HIV, obesity, diabetes, and cancer, emphasizing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

Enantioselective Aza-Michael Additions

Hashimoto et al. (2015) highlighted the use of boronic acid in catalysis, enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (Hashimoto et al., 2015).

Nonlinear Optical, Photophysical, and Electrochemical Properties

Rey et al. (1998) synthesized novel boron(III) subphthalocyanines with boronic acid derivatives, studying their quadratic and cubic hyperpolarizabilities, optical, and electrochemical properties (Rey et al., 1998).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The interest in boronic acids, especially after the discovery of the drug bortezomib, has been growing . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(6-butoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-2-3-8-18-14-7-5-11-9-13(15(16)17)6-4-12(11)10-14/h4-7,9-10,16-17H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHTYIAXFUCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455488
Record name (6-Butoxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butoxynaphthalene-2-boronic acid

CAS RN

145369-28-4
Record name (6-Butoxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Morrissy - The University of Western Australia …, 2019 - research-repository.uwa.edu.au
… 75 Figure 46: Water-oil (black) and hydrate-oil (blue) interfacial tension as a function of 6Butoxynaphthalene-2-Boronic Acid concentration. The uncertainty bounds represent a 95% …
Number of citations: 3 research-repository.uwa.edu.au

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